N-Boc-3-methoxypyridin-4-amine
Description
N-Boc-3-methoxypyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses. This compound is pivotal in medicinal chemistry and drug development, particularly as a precursor for synthesizing bioactive molecules like kinase inhibitors or antiviral agents. The methoxy group enhances solubility and modulates electronic effects on the pyridine ring, influencing both reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-(3-methoxypyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h5-7H,1-4H3,(H,12,13,14) |
InChI Key |
HDUKCMHDRFBCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-methoxypyridin-4-amine typically involves the protection of the amine group on 3-methoxypyridin-4-amine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-methoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) can be used to remove the Boc group, allowing for further functionalization.
Major Products Formed
Oxidation: 3-Hydroxypyridin-4-amine derivatives.
Reduction: N-Boc-3-methoxypiperidin-4-amine.
Substitution: Various N-protected or functionalized pyridin-4-amine derivatives.
Scientific Research Applications
N-Boc-3-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-3-methoxypyridin-4-amine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors. The methoxy group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares N-Boc-3-methoxypyridin-4-amine with structurally analogous pyridine derivatives from the provided evidence:
Key Observations:
- Boc Protection : Unlike compounds with free amines (e.g., 6-Methoxy-4-methylpyridin-3-amine), the Boc group in this compound enhances stability under basic conditions but requires acidic deprotection for further functionalization .
- Substituent Effects : The 3-methoxy group in the target compound contrasts with 6-methoxy or chloro substituents in analogs, altering electronic properties and regioselectivity in reactions.
Spectral and Physical Property Comparison
- NMR Spectroscopy : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4, distinct from cyclopropyl (δ ~0.5–1.2) or propyl (δ ~1.0–1.6) groups in analogs. Methoxy protons resonate at δ ~3.8–4.0, similar to other methoxy-substituted pyridines .
- Mass Spectrometry : HRMS data for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (m/z 215 [M+H]$^+$) contrasts with the higher molecular weight of the Boc-protected compound (~238 g/mol) .
Research Findings and Implications
- Medicinal Chemistry : Pyridine and pyrazole derivatives (e.g., ) are often bioactive, but the Boc-protected amine in this compound allows for controlled functionalization, reducing side reactions in drug synthesis .
- Thermal Stability : The Boc group lowers the melting point compared to free amines (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine), though exact data for the target compound is unreported .
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